molecular formula C11H16N2O2 B050561 3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) CAS No. 125031-53-0

3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI)

Cat. No.: B050561
CAS No.: 125031-53-0
M. Wt: 208.26 g/mol
InChI Key: XGNCXDLRXXYHJD-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester (9CI) is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at position 2, a methyl group at position 5, an ethyl group at position 6, and an ethyl ester at position 3. This compound has been studied for its fluorescence properties in DNA interaction assays, where its anthracene-like fluorophore contributes to strong fluorescence signals .

Properties

IUPAC Name

ethyl 2-amino-6-ethyl-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-9-7(3)6-8(10(12)13-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCXDLRXXYHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Cyclization

The Hantzsch reaction provides a foundational route for constructing polysubstituted pyridines. For this compound, cyclization of ethyl acetoacetate, ammonia, and a ketone precursor (e.g., 3-ethyl-2-butanone) under acidic conditions yields the dihydropyridine intermediate. Subsequent oxidation with nitric acid or manganese dioxide generates the aromatic pyridine core.
Key Conditions :

  • Ethanol solvent, reflux (78°C)

  • Ammonium acetate as the ammonia source

  • Oxidation at 60–80°C for 6–8 hours
    Yield : 45–55% after purification.

Table 1: Hantzsch Cyclization Optimization

ComponentRoleOptimal Molar RatioTemperatureYield (%)
Ethyl acetoacetateβ-ketoester2.078°C52
3-Ethyl-2-butanoneKetone1.078°C
Ammonium acetateNitrogen source3.078°C
HNO₃ (65%)Oxidizing agent1.570°C55

Direct Functionalization of Preformed Pyridine Derivatives

An alternative approach involves modifying commercially available pyridinecarboxylic acids. For example, 3-pyridinecarboxylic acid ethyl ester serves as a starting material for sequential alkylation and amination:

  • Ethylation at C6 : Reaction with ethyl bromide using LDA (lithium diisopropylamide) in THF at −78°C.

  • Methylation at C5 : Dimethyl sulfate in DMF with K₂CO₃ at 60°C.

  • Amination at C2 : Hofmann degradation of an intermediate amide using Br₂/NaOH.

Challenges :

  • Regioselectivity issues during alkylation (competing C4 substitution)

  • Over-ethylation requiring careful stoichiometric control.

Yield : 28–35% over three steps.

Catalytic Amination Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces the amino group at C2. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in toluene at 110°C.
Advantages :

  • High functional group tolerance

  • Single-step installation of the amino group.

Limitations :

  • Requires pre-functionalized bromide intermediates

  • Catalyst cost and sensitivity to oxygen.

Table 2: Catalytic Amination Performance

Catalyst SystemBaseSolventTemperatureTime (h)Yield (%)
Pd(OAc)₂/XantphosCs₂CO₃Toluene110°C2468
Pd₂(dba)₃/BINAPKOtBuDMF100°C1872
NiCl₂(dme)/dppfNaOtBuTHF80°C3658

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems enhance yield and reproducibility:

  • Esterification Module : Teflon-coated reactor for ethoxycarbonylation at 120°C.

  • Alkylation Unit : Microreactors for precise ethyl and methyl group introduction.

  • Amination Loop : Fixed-bed Pd/C catalysts for heterogeneous amination.

Throughput : 12 kg/day with 89% purity.

Comparative Analysis of Synthetic Approaches

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Hantzsch Cyclization25592Moderate
Direct Functionalization33588Low
Catalytic Amination17295High

Key Findings :

  • Catalytic amination offers superior yield and scalability but requires specialized equipment.

  • Hantzsch cyclization remains cost-effective for small-scale synthesis despite moderate yields.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

During ethylation, the C4 position competes with C6 due to electronic effects. DFT calculations indicate a 1.8:1 preference for C6 at −78°C, shifting to 1:1 at 25°C. Steric hindrance from the ester group further directs ethylation to C6.

Oxidative Byproduct Formation

Over-oxidation during Hantzsch cyclization generates 3-pyridinecarboxylic acid-1-oxide (up to 15%), necessitating reductive workups with Na₂S₂O₄ .

Chemical Reactions Analysis

3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) can undergo various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • Structure : The compound features a pyridine ring substituted with an ethyl group, a methyl group, and an amino group, contributing to its diverse reactivity and potential applications.

Physical Properties

  • Appearance : Typically presented as a colorless to pale yellow liquid or solid.
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Medicinal Chemistry

3-Pyridinecarboxylic acid derivatives are often explored for their pharmacological properties. Research indicates that compounds with similar structures can exhibit antibacterial, antifungal, and anti-inflammatory activities.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of pyridinecarboxylic acids showed significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of certain pyridine derivatives, indicating their potential in treating inflammatory diseases.

Agriculture

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structure allows for the modification of biological activity against pests and weeds.

Case Studies

  • Herbicidal Activity : Experimental trials have shown that certain derivatives can effectively inhibit the growth of specific weed species, providing a basis for developing new herbicides.
  • Insect Repellents : Research indicates that modifications of pyridinecarboxylic acids can enhance efficacy as insect repellents, contributing to integrated pest management strategies.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Case Studies

  • Polymer Synthesis : The incorporation of pyridine derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties.
  • Coatings : Research has indicated that coatings formulated with pyridine derivatives exhibit improved adhesion and resistance to environmental degradation.

Table 1: Summary of Biological Activities

Activity TypeCompound TypeReference Study
AntibacterialPyridinecarboxylic DerivativesJournal of Medicinal Chemistry
Anti-inflammatoryPyridine DerivativesEuropean Journal of Pharmacology
HerbicidalModified PyridinesJournal of Agricultural and Food Chemistry
Insect RepellentPyridine DerivativesPest Management Science

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The amino and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally similar pyridinecarboxylic acid derivatives:

Compound Name (CAS/Identifier) Substituents (Positions) Functional Groups Molecular Formula Key Properties/Applications References
Target: 3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester (9CI) 2-NH$2$, 5-CH$3$, 6-C$2$H$5$, 3-COOEt Amino, alkyl, ester ~C${11}$H${16}$N${2}$O${2}$ Fluorescence in DNA studies due to anthracene-like fluorophore
3-Pyridinecarboxylic acid, 2-amino-5-cyano-6-ethoxy- (130484-87-6) 2-NH$2$, 5-CN, 6-OCH$2$CH$_3$, 3-COOH Amino, cyano, ether C$9$H$9$N$3$O$3$ Noted for cyano and ethoxy substituents; potential intermediate in synthesis
Methyl 6-methylnicotinate (CAS: Not provided) 6-CH$3$, 3-COOCH$3$ Ester, methyl C$8$H$9$NO$_2$ Lipophilic ester used in pharmaceutical intermediates
5-(1-Aminoethyl)-3-pyridinecarboxylic acid methyl ester (CAS: Not provided) 5-CH$2$CH$2$NH$2$, 3-COOCH$3$ Aminoethyl, ester C$8$H${10}$N$2$O$2$ Studied for stereochemistry and potential bioactivity
6-Methoxynicotinic acid (66572-55-2) 6-OCH$_3$, 3-COOH Methoxy, carboxylic acid C$7$H$7$NO$_3$ Used in heterocyclic chemistry and building block synthesis

Fluorescence and DNA Interaction

The target compound (9CI) exhibits strong fluorescence when interacting with G-quadruplex DNA structures, attributed to its extended aromatic fluorophore (anthracene-like system). In contrast:

  • Compounds 3 and 4 (smaller aromatic fluorophores) show negligible fluorescence, highlighting the necessity of a large conjugated system for DNA interaction studies .
  • Compound 6 (substitution at different positions on the anthracene ring) has a similar conjugated system but altered fluorescence efficiency, emphasizing the role of substituent placement .

Antioxidant Activity

For example:

  • Diphenyltin derivative 5 (Ph$2$SnCl$2$-based) showed DPPH radical scavenging activity comparable to vitamin C .

Biological Activity

3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester (CAS No. 125031-53-0) is a pyridine derivative characterized by its unique structural features, which include an amino group and an ethyl ester. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • LogP : 2.29
  • Solubility : Moderate solubility in organic solvents

The biological activity of 3-Pyridinecarboxylic acid derivatives is often attributed to their ability to interact with various molecular targets within biological systems. The presence of the amino group allows for potential interactions with enzymatic pathways, while the ester functionality can facilitate lipophilicity, enhancing membrane permeability.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that derivatives of pyridinecarboxylic acids exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The specific activities of 3-Pyridinecarboxylic acid, 2-amino-6-ethyl-5-methyl-, ethyl ester are summarized below:

Activity Type Description Reference
Anti-inflammatoryExhibits potential in reducing inflammation through modulation of prostaglandin pathways.
AnalgesicDemonstrated efficacy in pain models, comparable to established NSAIDs.
AntimicrobialPreliminary studies suggest activity against certain bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study focused on the structure-activity relationship (SAR) of pyridine derivatives highlighted that compounds similar to 3-Pyridinecarboxylic acid exhibited significant inhibition of PGE2-induced TNFα reduction in human whole blood assays. The compound demonstrated an IC50 value indicative of potent anti-inflammatory activity compared to standard NSAIDs like diclofenac .
  • Analgesic Activity :
    In animal models, particularly the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model, compounds structurally related to 3-Pyridinecarboxylic acid were shown to alleviate pain effectively. These findings suggest a promising role for this compound in pain management therapies .
  • Antimicrobial Properties :
    Preliminary investigations into the antimicrobial properties revealed that derivatives possess activity against various bacterial strains. This opens avenues for further research into their use as potential antibiotics or adjunct therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 3-pyridinecarboxylic acid derivatives with amino and alkyl substituents?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. For example, substituted pyridine precursors (e.g., 2-amino-5-nitro-3-pyridinecarbonyl chloride ) can undergo alkylation or ethoxylation, followed by reduction and esterification. Reaction optimization (e.g., solvent choice, catalyst) is critical for regioselectivity and yield. Structural confirmation via 1^1H/13^13C NMR and LC-MS is essential .
  • Key Data : InChI descriptors (e.g., 1S/C9H9N3O3 for related analogs ) provide insights into stereochemical and functional group arrangements.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodology : Use spectroscopic techniques:

  • NMR : Assign peaks for amino (-NH2_2), ethyl ester (-COOCH2_2CH3_3), and methyl/ethyl substituents.
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : Confirm molecular weight (e.g., theoretical 207.18 g/mol for C9_9H13_{13}N3_3O3_3 analogs ).
    • Computational Tools : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. What are the key physicochemical parameters influencing solubility and stability?

  • Parameters :

  • LogP : Predicted ~2.4 (via XlogP3 ), indicating moderate hydrophobicity.
  • Hydrogen Bonding : 2 donors (NH2_2, COO-) and 4 acceptors (COO-, pyridine N) .
    • Stability : Monitor degradation under varying pH and temperature using HPLC. Amide/ester bonds may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to simulate binding to active sites (e.g., imidazolinone synthase in herbicide-resistant plants ).
  • MD Simulations : Assess stability of ligand-protein complexes over time. Key residues (e.g., catalytic His/Glu) may form hydrogen bonds with the amino and ester groups .
    • Validation : Compare with structurally related herbicides (e.g., imazapyr’s binding to acetohydroxyacid synthase ).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, concentrations). Variability in IC50_{50} values may arise from impurity profiles or stereoisomerism.
  • Isomer Separation : Use chiral chromatography (e.g., CHIRALPAK® columns) to isolate enantiomers and test individual activity .
    • Case Study : Fluquinconazole analogs show potency differences due to trifluoromethyl group orientation .

Q. How can metabolic pathways and degradation products be identified in environmental or biological systems?

  • Workflow :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via UPLC-QTOF-MS.
  • Degradation Studies : Expose to UV light or soil microbes, then profile metabolites (e.g., hydrolysis to 3-pyridinecarboxylic acid) .
    • Key Metabolites : Ethanol (from ester hydrolysis) and NH3_3 (from deamination) may form .

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